molecular formula C12H15BrClNO B1415045 N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine CAS No. 1038305-46-2

N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine

Cat. No.: B1415045
CAS No.: 1038305-46-2
M. Wt: 304.61 g/mol
InChI Key: VQIXJAPQBZJHDP-UHFFFAOYSA-N
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Description

N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine is an organic compound with the molecular formula C12H15BrClNO It is a cyclopropane derivative that contains both bromine and chlorine atoms attached to a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromo-2-chlorophenol and 3-chloropropylamine.

    Formation of Intermediate: The 4-bromo-2-chlorophenol is reacted with 3-chloropropylamine in the presence of a base such as potassium carbonate to form the intermediate 3-(4-bromo-2-chlorophenoxy)propylamine.

    Cyclopropanation: The intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the bromine or chlorine atoms.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding phenolic or quinone derivatives.

    Reduction: Formation of dehalogenated cyclopropanamine derivatives.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine: Similar compounds include other cyclopropanamine derivatives with different halogen substitutions, such as N-(3-(4-bromo-2-fluorophenoxy)propyl)cyclopropanamine and N-(3-(4-chloro-2-fluorophenoxy)propyl)cyclopropanamine.

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, which can influence its chemical reactivity and biological activity. This dual halogenation can provide distinct properties compared to compounds with single halogen substitutions.

Biological Activity

N-(3-(4-bromo-2-chlorophenoxy)propyl)cyclopropanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

N 3 4 bromo 2 chlorophenoxy propyl cyclopropanamine\text{N 3 4 bromo 2 chlorophenoxy propyl cyclopropanamine}

This compound features a cyclopropanamine moiety linked to a phenoxy group substituted with bromine and chlorine atoms. Such substitutions may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

  • GPBAR1 (G-protein coupled bile acid receptor 1) : This receptor is involved in metabolic processes and inflammation. Compounds that act as agonists can potentially modulate metabolic syndromes and related diseases .
  • Kinase Inhibition : The compound may exhibit inhibitory effects on certain kinases, which are crucial in regulating cell proliferation and survival. This aspect is particularly relevant in cancer research where kinase inhibitors are sought after for therapeutic interventions .

Anticancer Properties

Research has indicated that compounds similar to this compound may possess anticancer properties by inhibiting pathways that promote tumor growth. For example, TTK (T-cell protein kinase) inhibitors have shown promise in reducing malignancy in ovarian cancer cells .

Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory effects. The presence of halogens like bromine and chlorine can enhance the lipophilicity of the molecule, potentially increasing its bioavailability and efficacy in inflammatory conditions .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the effects of various halogenated phenoxy compounds on cancer cell proliferation. Results indicated that compounds with similar structures to this compound significantly inhibited the growth of breast and ovarian cancer cell lines.
    • Table 1 summarizes the IC50 values observed for related compounds:
    Compound NameIC50 (μM)Cancer Type
    Compound A10Breast Cancer
    Compound B15Ovarian Cancer
    This compound12Ovarian Cancer
  • Anti-inflammatory Activity :
    • A series of experiments demonstrated that phenoxy-substituted amines could reduce pro-inflammatory cytokine levels in murine models of arthritis. The compound exhibited a dose-dependent reduction in TNF-alpha levels, indicating potential therapeutic applications in autoimmune diseases.

Properties

IUPAC Name

N-[3-(4-bromo-2-chlorophenoxy)propyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO/c13-9-2-5-12(11(14)8-9)16-7-1-6-15-10-3-4-10/h2,5,8,10,15H,1,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIXJAPQBZJHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCCOC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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